molecular formula C26H26N2O3 B15100937 3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol

3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol

Cat. No.: B15100937
M. Wt: 414.5 g/mol
InChI Key: QDKZGICMXQZMKI-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol involves several steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the preparation of 3-methoxyphenylmorpholine and 2-phenylindole.

    Condensation Reaction: The 3-methoxyphenylmorpholine is reacted with formaldehyde to form a morpholin-4-ylmethyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-phenylindole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol has several scientific research applications :

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceutical Research: The compound is explored for its potential in drug development, particularly for treating inflammatory and pain-related conditions.

    Industrial Applications: It is used in the synthesis of other bioactive molecules and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its anti-inflammatory and analgesic effects. The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol is unique due to its specific substitution pattern on the indole ring and the presence of both methoxyphenyl and morpholin-4-ylmethyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

4-[(1-hydroxy-2-phenylindol-3-yl)-(3-methoxyphenyl)methyl]morpholine

InChI

InChI=1S/C26H26N2O3/c1-30-21-11-7-10-20(18-21)25(27-14-16-31-17-15-27)24-22-12-5-6-13-23(22)28(29)26(24)19-8-3-2-4-9-19/h2-13,18,25,29H,14-17H2,1H3

InChI Key

QDKZGICMXQZMKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4)N5CCOCC5

Origin of Product

United States

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